
Cyclo(L-leucyl-L-valyl)
Übersicht
Beschreibung
Cyclo(L-leucyl-L-valyl) is a cyclic dipeptide composed of the amino acids leucine and valine. It is known for its antifungal properties and has been studied for its ability to inhibit the production of aflatoxins by Aspergillus parasiticus . This compound is a secondary metabolite produced by certain microorganisms, including Streptomyces quinquefasciatus .
Vorbereitungsmethoden
Cyclo(L-leucyl-L-valyl) can be synthesized through various methods. One common approach involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the synthesis is complete, the peptide is cleaved from the solid support and cyclized to form the cyclic dipeptide.
Industrial production methods for Cyclo(L-leucyl-L-valyl) often involve fermentation processes using microorganisms like Streptomyces quinquefasciatus. These microorganisms are cultured under specific conditions to produce the desired compound, which is then extracted and purified .
Analyse Chemischer Reaktionen
Cyclo(L-leucyl-L-valyl) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of Cyclo(L-leucyl-L-valyl) with hydrogen peroxide can lead to the formation of oxidized derivatives, while reduction with sodium borohydride can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemical and Biological Properties
Structure and Composition
Cyclo(L-leucyl-L-valyl) consists of two amino acids, leucine and valine, arranged in a cyclic structure. Its molecular formula is C₁₃H₂₄N₂O₂, and it has a molecular weight of 224.35 g/mol. The cyclic configuration enhances stability and bioactivity compared to linear peptides.
Chemical Synthesis
The compound can be synthesized using solid-phase peptide synthesis (SPPS) or through fermentation processes involving microorganisms like Streptomyces quinquefasciatus. SPPS typically employs coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) to facilitate peptide bond formation.
Antimicrobial Activity
Cyclo(L-leucyl-L-valyl) exhibits notable antimicrobial properties against various pathogens, including bacteria and fungi.
Case Studies
- Antibacterial Activity : A study reported that cyclo(L-leucyl-L-valyl) inhibited the growth of multidrug-resistant bacteria. The Minimum Inhibitory Concentration (MIC) values for selected microorganisms are as follows:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 mg/ml | |
Escherichia coli | 1.0 mg/ml | |
Influenza A virus | Effective at concentrations > 35% |
- Antifungal Activity : The compound has been shown to inhibit aflatoxin production in Aspergillus parasiticus, with a 50% inhibitory concentration (IC50) of 0.20 mg/ml. This is significant due to the toxicity of aflatoxins.
Anticancer Properties
Recent research has highlighted the anticancer potential of cyclo(L-leucyl-L-valyl).
Case Studies
- Triple-Negative Breast Cancer (TNBC) : In studies involving TNBC cell lines (MDA-MB-231 and MDA-MB-468), cyclo(L-leucyl-L-valyl) reduced cell viability by approximately 45-50% through various assays.
Cancer Cell Line | Viability Reduction (%) | Assay Type | Reference |
---|---|---|---|
MDA-MB-231 | 45% | MTT Assay | |
MDA-MB-468 | 50% | BrdU Assay | |
MCF-12A (control) | No significant change | TUNEL Assay |
Applications in Food Safety
Due to its antifungal properties, cyclo(L-leucyl-L-valyl) is being explored as a biocontrol agent to prevent fungal contamination in food and agricultural products. Its ability to inhibit aflatoxin production makes it a promising candidate for enhancing food safety.
Wirkmechanismus
The mechanism of action of Cyclo(L-leucyl-L-valyl) involves its ability to inhibit the transcription of aflatoxin-related genes in Aspergillus parasiticus. Specifically, it inhibits the transcription of genes such as aflR, hexB, pksL1, and dmtA, which are involved in the biosynthesis of aflatoxins . By inhibiting these genes, Cyclo(L-leucyl-L-valyl) effectively reduces the production of aflatoxins, thereby preventing fungal contamination.
Vergleich Mit ähnlichen Verbindungen
Cyclo(L-leucyl-L-valyl) is similar to other cyclic dipeptides, such as Cyclo(L-leucyl-L-prolyl) and Cyclo(L-valyl-L-ornithyl-L-leucyl-D-phenylalanyl-L-prolylglycyl).
Cyclo(L-leucyl-L-valyl) is unique in its specific ability to inhibit aflatoxin production by Aspergillus parasiticus. This makes it particularly valuable for applications in food safety and agricultural biocontrol .
Similar Compounds
- Cyclo(L-leucyl-L-prolyl)
- Cyclo(L-valyl-L-ornithyl-L-leucyl-D-phenylalanyl-L-prolylglycyl)
- Cyclo(L-leucyl-L-phenylalanyl)
- Cyclo(L-leucyl-L-tyrosyl)
Biologische Aktivität
Cyclo(L-leucyl-L-valyl) is a cyclic dipeptide that has garnered attention in the field of biochemistry and pharmacology due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of Cyclo(L-leucyl-L-valyl), focusing on its antimicrobial, anticancer, and antifungal properties, supported by relevant case studies and research findings.
1. Structure and Properties
Cyclo(L-leucyl-L-valyl) is composed of two amino acids, leucine and valine, arranged in a cyclic structure. This unique configuration enhances its stability and bioactivity compared to linear peptides. The compound's molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 224.35 g/mol.
2. Antimicrobial Activity
Research has demonstrated that cyclo(L-leucyl-L-valyl) exhibits significant antimicrobial properties against various pathogenic microorganisms.
- Mechanism of Action : The antimicrobial effects are primarily attributed to the compound's ability to disrupt microbial cell membranes and inhibit key metabolic processes. For instance, studies have shown that cyclo(L-leucyl-L-valyl) can inhibit the growth of multidrug-resistant bacteria and viruses, including influenza A (H3N2) .
- Case Study : A study involving high-throughput solid-phase extraction revealed that cyclo(L-leucyl-L-prolyl), an analog of cyclo(L-leucyl-L-valyl), demonstrated substantial efficacy against multidrug-resistant bacteria and influenza A virus .
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 mg/ml | |
Escherichia coli | 1.0 mg/ml | |
Influenza A virus | Effective at concentrations > 35% |
3. Antifungal Activity
Cyclo(L-leucyl-L-valyl) has also been shown to inhibit fungal growth effectively.
- Inhibition of Aflatoxin Production : One notable study reported that cyclo(L-leucyl-L-prolyl) inhibited aflatoxin production in Aspergillus parasiticus, a known aflatoxin producer, with a 50% inhibitory concentration (IC50) of 0.20 mg/ml . This effect is significant as aflatoxins are highly toxic and carcinogenic compounds.
- Mechanism : The antifungal activity is linked to the repression of transcription of aflatoxin-related genes such as aflR, hexB, pksL1, and dmtA .
4. Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of cyclo(L-leucyl-L-valyl).
- Triple-Negative Breast Cancer (TNBC) : A study evaluated the effects of cyclo(L-leucyl-L-prolyl) on TNBC cell lines (MDA-MB-231 and MDA-MB-468). The compound was found to reduce cell viability, inhibit proliferation, and induce apoptosis through DNA damage mechanisms .
- Cell Cycle Regulation : The compound affected cell cycle progression by modulating key proteins involved in cell cycle control, thereby leading to reduced migration and invasion capabilities in cancer cells .
Cancer Cell Line | Viability Reduction (%) | Assay Type | Reference |
---|---|---|---|
MDA-MB-231 | 45% | MTT Assay | |
MDA-MB-468 | 50% | BrdU Assay | |
MCF-12A (control) | No significant change | TUNEL Assay |
5. Conclusion
Cyclo(L-leucyl-L-valyl) exhibits promising biological activities across various domains, including antimicrobial, antifungal, and anticancer effects. Its ability to inhibit harmful pathogens and cancer cell proliferation positions it as a potential candidate for therapeutic applications. Further research is warranted to explore its mechanisms of action in detail and evaluate its efficacy in clinical settings.
Eigenschaften
IUPAC Name |
(3S,6S)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOUGDHEEGKEGS-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649367 | |
Record name | (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15136-24-0 | |
Record name | (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.